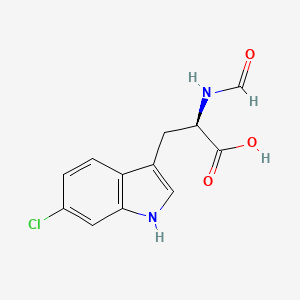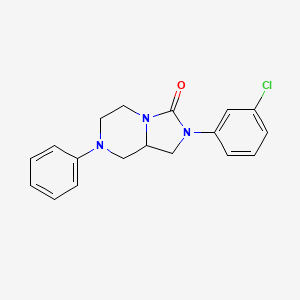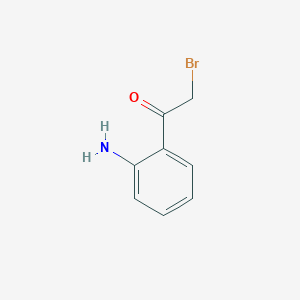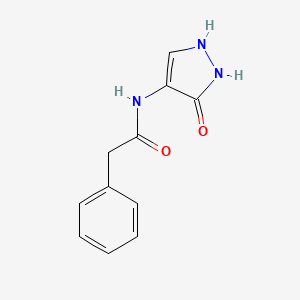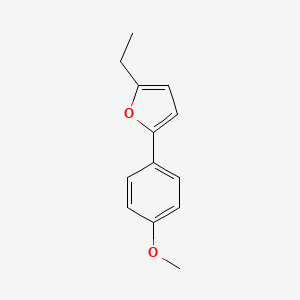
2-Ethyl-5-(4-methoxyphenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(4-methoxyphenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features an ethyl group at the 2-position and a 4-methoxyphenyl group at the 5-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4-methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the nitration, oxidation, and esterification of furan derivatives . For instance, nitration of furfural followed by oxidation and esterification can yield various substituted furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(4-methoxyphenyl)furan undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various carbonyl-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing furans, while substitution reactions can introduce various functional groups onto the furan ring .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(4-methoxyphenyl)furan has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(4-methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions due to the presence of the furan ring and its substituents . These interactions can modulate various biological processes, making it a valuable compound for medicinal chemistry research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur instead of oxygen.
Benzofuran: A fused ring compound containing a benzene ring fused to a furan ring.
Uniqueness
2-Ethyl-5-(4-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiophene, which contains sulfur, this compound contains oxygen, leading to different reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Eigenschaften
CAS-Nummer |
62596-42-3 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-ethyl-5-(4-methoxyphenyl)furan |
InChI |
InChI=1S/C13H14O2/c1-3-11-8-9-13(15-11)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
LDUYIDHSGFALDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


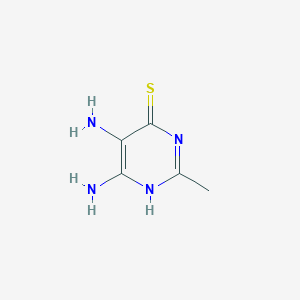
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
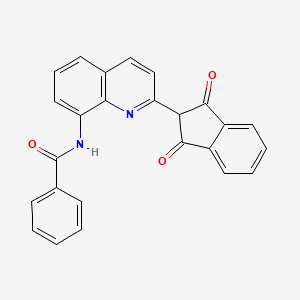
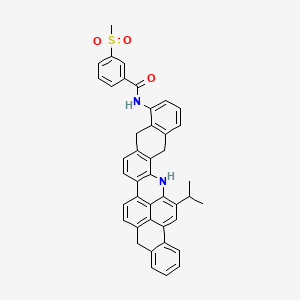
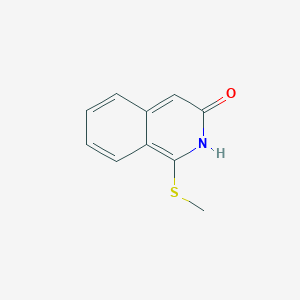
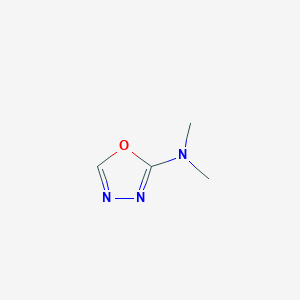
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
